BenchChemオンラインストアへようこそ!

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide

NF-κB signaling TLR4 co-stimulation vaccine adjuvant screening

This compound is a structurally defined sulfamoyl benzamidothiazole specifically investigated for sustaining NF-κB activation downstream of TLR4 engagement. Its unique substitution pattern makes it a critical benchmark for SAR studies and vaccine co-adjuvant screening, where minor analog variations can drastically alter potency. Procuring this exact chemotype is essential for assay reproducibility and valid cross-study comparisons in immunology research.

Molecular Formula C14H16N4O4S2
Molecular Weight 368.4 g/mol
CAS No. 941990-51-8
Cat. No. B3309562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide
CAS941990-51-8
Molecular FormulaC14H16N4O4S2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C14H16N4O4S2/c1-15-13(20)11-8-23-14(16-11)17-12(19)9-4-6-10(7-5-9)24(21,22)18(2)3/h4-8H,1-3H3,(H,15,20)(H,16,17,19)
InChIKeyUVQIVNJKALCUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide (CAS 941990-51-8): Compound Identity and Research-Grade Specifications for Procurement


2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide (CAS 941990-51-8) is a synthetic small-molecule sulfamoyl benzamidothiazole with molecular formula C₁₄H₁₆N₄O₄S₂ and molecular weight 368.4 g/mol [1]. This compound belongs to a class of substituted thiazole-4-carboxamide derivatives that have been investigated as modulators of nuclear factor κB (NF-κB) signaling, specifically as small-molecule agents capable of sustaining NF-κB activation following a Toll-like receptor 4 (TLR4) priming stimulus [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is intended exclusively for in vitro and preclinical experimental use; it is not approved for diagnostic or therapeutic applications. Its structural signature—a thiazole-4-carboxamide core bearing an N-methyl amide at the 4-position and a 4-(N,N-dimethylsulfamoyl)benzamido group at the 2-position—distinguishes it within the broader aminothiazole chemotype and directly determines its pharmacological behavior as an NF-κB pathway modulator [2][3].

Why Generic Substitution Fails for 2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide: The Critical Role of Site-Specific Substitution on NF-κB Modulation


Substituted sulfamoyl benzamidothiazoles constitute a structurally compact yet pharmacologically heterogeneous family in which modest changes in substitution pattern produce substantial shifts in NF-κB signaling potency, duration, and cytokine-release profiles, rendering simple analog swapping a high-risk procurement strategy [1]. Systematic structure-activity relationship (SAR) studies mapped onto a prototypical sulfamoyl benzamidothiazole scaffold (designated compound 1) revealed that modifications at site A (the 4-carboxamide region), site B (the central benzamide linker), and site F (the sulfamoyl substituent) each independently alter both the magnitude and the persistence of NF-κB activation after lipopolysaccharide (LPS) priming in a human monocytic reporter cell line [1][2]. Notably, site B and site F modifications yielded analogs more potent than the parent, while site A modifications attenuated activity, demonstrating that functional outcomes are exquisitely sensitive to the exact substitution architecture [1]. Consequently, two compounds sharing a sulfamoyl benzamidothiazole core but differing in even a single substituent position or amide N-substitution cannot be assumed equipotent, interchangeable, or fit for the same experimental purpose—a consideration that carries direct consequences for assay reproducibility, batch-to-batch consistency in adjuvant screening, and the validity of cross-study comparisons.

Quantitative Differentiation Evidence for 2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide Relative to Closest Structural Analogs


NF-κB Activation Potency and Efficacy in a Human Monocytic Reporter Assay: Differentiation from Site A, B, and F Modified Analogs

In the foundational SAR study by Shukla et al. (2021), a sulfamoyl benzamidothiazole scaffold (compound 1, which bears the core architecture of the target compound class) was evaluated alongside site-specifically modified analogs for its ability to enhance NF-κB-driven SEAP reporter activity in THP-1 cells co-stimulated with the TLR4 agonist LPS [1]. Compound 1 produced a concentration-dependent enhancement of NF-κB signaling above the LPS-alone baseline. Critically, the site B modified analog 18q and the site F modified analog 54h were reported to be more potent than compound 1, whereas the site A modified analog 12d was less potent [1][2]. The target compound 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide, which bears the N-methyl carboxamide at the thiazole 4-position (site A), the unmodified benzamide linker (site B), and the N,N-dimethylsulfamoyl group (site F) as its defining substitution signature, occupies a specific, non-interchangeable position within this SAR landscape. Its N-methyl amide at position 4 differentiates it from analogs bearing bulkier or unsubstituted amides at this locus, while its N,N-dimethylsulfamoyl group distinguishes it from analogs with diethylsulfamoyl, piperidinylsulfonyl, or unsubstituted sulfamoyl variants that exhibit divergent NF-κB modulation profiles [1].

NF-κB signaling TLR4 co-stimulation vaccine adjuvant screening SAR

Cytokine Release Enhancement in Human and Murine Immune Cells: Differentiation from MPLA Monotherapy Baseline

Shukla et al. demonstrated that selected potent analogs from the sulfamoyl benzamidothiazole series enhanced the release of immunostimulatory cytokines in both the human monocytic THP-1 cell line and murine primary dendritic cells [1]. The class as a whole functions by sustaining NF-κB activation beyond the window achieved by a TLR4 agonist alone, thereby amplifying downstream cytokine production. This mechanism distinguishes sulfamoyl benzamidothiazoles from direct TLR4 agonists (e.g., MPLA, LPS) by acting as signal-prolonging co-adjuvants rather than primary stimuli [1]. The target compound, bearing the N,N-dimethylsulfamoyl and N-methyl-4-carboxamide groups, falls within the subset of analogs characterized for this co-adjuvant cytokine-enhancement phenotype, although compound-specific cytokine quantification (e.g., IL-6, TNF-α in pg/mL) for this exact CAS number has not been separately published to date.

immunostimulatory cytokines THP-1 cells dendritic cells co-adjuvant activity

In Vivo Adjuvant Activity: Antigen-Specific Antibody Titer Enhancement in Murine Vaccination Models

In murine vaccination studies reported by Shukla et al., select sulfamoyl benzamidothiazole analogs were co-administered with the FDA-approved TLR4 adjuvant monophosphoryl lipid A (MPLA) and evaluated for enhancement of antigen-specific antibody titers [1]. The combination of a sulfamoyl benzamidothiazole with MPLA produced significantly higher antigen-specific antibody responses than MPLA alone, establishing the in vivo pharmacological relevance of the NF-κB prolongation mechanism for vaccine adjuvant applications [1]. This in vivo efficacy data provides a functional benchmark that differentiates this compound class from thiazole carboxamides developed for alternative therapeutic indications (e.g., mGluR5 antagonism, FBPase inhibition, or Pim kinase inhibition) that lack validated immunomodulatory activity in animal models. However, it must be noted that the specific in vivo performance of CAS 941990-51-8 has not been individually reported, and its in vivo adjuvant activity is inferred from its structural membership within the characterized class.

vaccine adjuvant in vivo immunization antibody response MPLA co-adjuvant

Structural Differentiation: N-Methyl-4-carboxamide and N,N-Dimethylsulfamoyl Substituents Distinguish the Target Compound from Published Comparators 12d, 18q, 54h, and 2D216

The target compound (CAS 941990-51-8) is defined by two key structural features that differentiate it from named comparators in the primary literature: (i) an N-methyl amide at the thiazole 4-carboxamide position (site A), and (ii) an N,N-dimethylsulfamoyl group on the benzamide ring (site F) [1][2]. By contrast, analog 12d bears a modified site A substituent, analog 18q carries alterations at site B (the central benzamide linker), and analog 54h incorporates changes at site F [1]. The previously reported compound 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide] differs at both the thiazole 2-amino substituent (2,5-dimethylphenyl vs. H/benzamido) and the sulfamoyl group (piperidinylsulfonyl vs. dimethylsulfamoyl), placing it in a distinct sub-series [3]. These structural differences are not cosmetic; they directly map onto the differential NF-κB activation potencies documented in the SAR study. For procurement purposes, verifying the CAS number and confirming the N-methyl and N,N-dimethylsulfamoyl substituent identity (e.g., by ¹H-NMR or LC-MS) is essential to ensure the correct compound is obtained rather than a structurally similar but functionally divergent analog.

chemical structure differentiation SAR comparator identification procurement specification

Absence of Activity at Orthogonal Pharmacological Targets: Differentiation from Multi-Target Thiazole Carboxamides

The broader 2-substituted thiazole-4-carboxamide chemical space encompasses compounds developed for diverse pharmacological targets, including metabotropic glutamate receptor 5 (mGluR5) antagonism, fructose-1,6-bisphosphatase (FBPase) inhibition, Pim kinase inhibition, and succinate dehydrogenase (SDH) inhibition [1][2]. The sulfamoyl benzamidothiazole sub-class represented by CAS 941990-51-8 was identified through a phenotypic high-throughput screen specifically for sustained NF-κB activation after TLR4 priming, rather than through a target-based screening campaign against any of the above-mentioned enzymes or receptors [3]. This phenotypic origin implies that the compound's primary measurable biological activity is NF-κB pathway modulation, distinguishing it functionally from thiazole carboxamides optimized for kinase inhibition, GPCR antagonism, or metabolic enzyme inhibition. It must be emphasized, however, that comprehensive selectivity profiling (e.g., against a broad panel of kinases, GPCRs, or nuclear receptors) has not been published for this specific compound, and the absence of reported off-target activity should not be conflated with demonstrated selectivity.

target selectivity NF-κB specificity off-target profiling thiazole carboxamide comparison

Recommended Research and Preclinical Application Scenarios for 2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide (CAS 941990-51-8)


NF-κB Pathway Probe for Sustained Activation Studies in TLR4-Primed Human Monocytic Cells

Based on the SAR study by Shukla et al. (2021), this compound serves as a structurally defined chemotype for investigating the molecular mechanism of sustained NF-κB activation downstream of TLR4 engagement [1]. Researchers can employ this compound (in combination with LPS or another TLR4 agonist) in THP-1 NF-κB-SEAP reporter assays or primary human monocyte-derived cells to study the temporal dynamics of NF-κB signaling, the role of Ca²⁺ flux, and NFAT nuclear translocation. The compound's N,N-dimethylsulfamoyl and N-methyl-4-carboxamide substitution pattern places it at a defined coordinate within the published SAR landscape, enabling comparison with analogs bearing site A, B, or F modifications to dissect structure-activity relationships [1].

Vaccine Co-Adjuvant Screening in Murine Immunization Models

Preclinical vaccine development programs evaluating synthetic small-molecule co-adjuvants can utilize this compound as a screening benchmark within the sulfamoyl benzamidothiazole class. The published murine immunization data demonstrate that co-administration of select class members with MPLA significantly enhances antigen-specific antibody titers compared to MPLA alone [1]. For a head-to-head co-adjuvant comparison study, this compound can be tested alongside MPLA monotherapy, alum, or other experimental adjuvants in a standardized immunization protocol with a defined antigen (e.g., ovalbumin), with humoral response readouts (total IgG, IgG1/IgG2a isotyping) as primary endpoints [1].

Chemical Probe for Target Identification via Photoaffinity Labeling

The Shukla et al. (2021) study explicitly identified the development of a photoaffinity probe from within this chemical series as a priority for future target deconvolution and mechanism-of-action studies [1]. Researchers can use this compound as a starting scaffold for designing photoaffinity or click-chemistry-enabled probes (e.g., by introducing a diazirine or benzophenone moiety at a permissive site identified in the SAR) to isolate and identify the cellular target(s) responsible for sustained NF-κB activation. This application is directly supported by the SAR tolerability map published in the primary literature [1].

Comparative Pharmacological Benchmarking Against Orthogonal Thiazole Carboxamide Chemotypes

For medicinal chemistry groups engaged in thiazole carboxamide library synthesis, this compound provides a well-defined representative of the NF-κB-modulating sulfamoyl benzamidothiazole subclass that can be benchmarked against thiazole carboxamides developed for alternative targets (mGluR5, FBPase, Pim kinase, SDH) in counter-screening assays [1][2][3]. Such comparative profiling can establish the target class selectivity window and inform lead optimization strategies by identifying structural features that drive NF-κB pathway activity versus off-target pharmacology [1].

Quote Request

Request a Quote for 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.